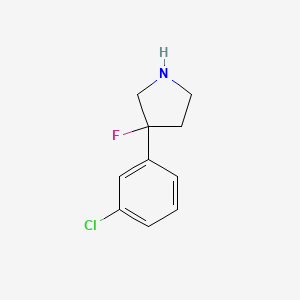

3-(3-Chlorophenyl)-3-fluoropyrrolidine

Description

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. imjst.orgmdpi.com A significant majority of all biologically active organic compounds feature a heterocyclic ring. researchgate.net Their prevalence is due to the versatile frameworks they provide, which can be modified to interact with a wide range of biological targets, including enzymes and receptors. mdpi.com These scaffolds can influence critical drug properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drug candidates. researchgate.net

The five-membered nitrogen-containing pyrrolidine (B122466) ring is a particularly prominent heterocyclic scaffold in drug discovery. accelachem.com Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, which is crucial for specific and high-affinity binding to biological targets. accelachem.com The stereochemistry of the pyrrolidine ring is another key feature, as the spatial orientation of substituents can lead to different biological profiles. accelachem.com This structural versatility has made the pyrrolidine nucleus one of the most favored scaffolds in pharmaceutical science and drug design.

Contextualizing Fluorinated and Chlorinated Pyrrolidine Derivatives within Contemporary Drug Discovery Initiatives

The strategic incorporation of halogen atoms, such as fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The introduction of chlorine, for instance, can modulate the electronic and lipophilic character of a molecule, potentially leading to improved biological activity.

Fluorine, in particular, has a profound impact on a molecule's properties. Its high electronegativity and small size can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug. Fluorinated compounds are increasingly prevalent in pharmaceuticals, with fluorine's unique properties being leveraged to fine-tune the efficacy and safety of new therapeutic agents.

Within the context of pyrrolidine derivatives, the addition of fluorine and chlorine atoms can therefore be a powerful tool for medicinal chemists. These substitutions can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. While extensive research exists on various fluorinated and chlorinated pyrrolidine derivatives, the specific compound 3-(3-Chlorophenyl)-3-fluoropyrrolidine remains a less-explored entity in the scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-fluoropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,13H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLMHBJCVNOONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 3 Chlorophenyl 3 Fluoropyrrolidine and Analogues

Asymmetric Synthesis Methodologies for Chiral Fluorinated Pyrrolidine (B122466) Cores

The creation of a chiral center, especially a quaternary one bearing a fluorine atom, is a formidable task in synthetic organic chemistry. Several asymmetric methodologies have been developed to address this challenge, enabling the synthesis of enantiomerically enriched fluorinated pyrrolidines.

Enantioselective Construction of Tertiary Fluoride (B91410) Stereocenters

The direct and enantioselective installation of a fluorine atom to create a tertiary stereocenter is a highly sought-after transformation. Organocatalysis has emerged as a powerful tool in this regard. One notable method involves the organocatalytic fluorocyclization of 1,1-disubstituted styrenes bearing internal nitrogen nucleophiles. acs.orgnih.govresearchgate.netnih.gov This oxidative fluorocyclization is often catalyzed by in situ generated chiral iodine(III) catalysts, leading to the formation of fluorinated pyrrolidines with a tertiary carbon-fluorine stereocenter. acs.orgnih.govresearchgate.netnih.gov The use of novel lactic acid-based iodine(III)-catalysts has demonstrated the ability to control the formation of these stereocenters with high enantioselectivity, achieving up to 96% enantiomeric excess (ee). acs.orgnih.govresearchgate.netnih.gov

The enantioselectivity of these reactions can be influenced by various factors, including the catalyst structure and reaction temperature. For instance, increasing the steric bulk of the catalyst's side arm has been shown to improve both yield and enantioselectivity. acs.orgnih.gov

Table 1: Organocatalytic Fluorocyclization for Enantioselective Tertiary Fluoride Construction

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R,R)-1a | 1,1-disubstituted styrene | Fluorinated pyrrolidine | 50 | 88 |

| (R,R)-1c | 1,1-disubstituted styrene | Fluorinated pyrrolidine | - | 90 (1 mmol scale) |

Data sourced from multiple studies on organocatalytic fluorocyclization. acs.orgnih.govnih.gov

Catalytic Fluorocyclization Techniques for Pyrrolidine Ring Formation

Catalytic fluorocyclization reactions provide an efficient means of concurrently constructing the pyrrolidine ring and introducing the fluorine atom. These reactions often proceed through an intramolecular aminofluorination of an alkene. nih.gov The process can be initiated by generating a reactive unsaturated N-iodoamine in situ from either an unsaturated N-chloramine or its amine precursor. nih.gov This is followed by an intramolecular cyclization that incorporates a nucleophilic fluoride. nih.gov

Asymmetric fluorocyclization of unsaturated amides has also been achieved using chiral catalysts, offering a direct route to chiral fluorinated heterocycles. msu.edu For example, a highly stereoselective chlorocyclization of unsaturated amides has been developed using catalytic amounts of (DHQD)2PHAL, suggesting the potential for analogous fluorocyclizations. msu.edu

Stereoselective Functionalization of Preformed Pyrrolidine Rings

An alternative approach to chiral fluorinated pyrrolidines involves the stereoselective functionalization of a pre-existing pyrrolidine ring. This strategy is particularly useful when starting from readily available chiral precursors such as proline or hydroxyproline. mdpi.com The introduction of fluorine can be achieved through deoxofluorination of a corresponding hydroxylated pyrrolidine derivative. rsc.org

For instance, the treatment of N-protected prolinols with deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride) or Deoxofluor can lead to the formation of fluorinated pyrrolidine derivatives. rsc.org The stereochemical outcome of such reactions is often influenced by the nature of the protecting group and the reaction conditions.

Another powerful method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to fluorinated alkenes. nih.govnih.govacs.org This approach allows for the construction of highly substituted pyrrolidines with excellent control over stereochemistry. For example, the reaction of azomethine ylides with β,β-disubstituted β-fluoroacrylates, catalyzed by a chiral N,O-ligand/Cu(I) system, affords densely substituted pyrrolidines with a fluorinated quaternary stereocenter at the 3-position in high yields and with excellent diastereoselectivity and enantioselectivity. nih.govacs.org

Strategic Fluorination Approaches for Pyrrolidine Scaffolds at the C3 Position

The introduction of a fluorine atom at the C3 position of a pyrrolidine ring can be accomplished through either electrophilic or nucleophilic fluorination strategies, each with its own set of advantages and challenges.

Electrophilic Fluorination Methods for Allylic Precursors

Electrophilic fluorination of allylic precursors is a common strategy for the synthesis of 3-fluoropyrrolidines. This method typically involves the reaction of an allylic substrate with an electrophilic fluorine source, such as Selectfluor or N-fluorodibenzenesulfonimide (NFSI).

One approach involves the electrophilic fluorination of allylsilanes, which can proceed with efficient transfer of chirality from the silylated stereocenter to the newly formed fluorinated stereocenter. researchgate.net The resulting allylic fluorides, bearing a pending nitrogen nucleophile, can then undergo an iodocyclization to form 3-fluoropyrrolidines with high diastereoselectivity. researchgate.net

Palladium-catalyzed allylic C-H fluorination has also emerged as a powerful technique. ucla.edu This method allows for the direct fluorination of simple olefin substrates using a nucleophilic fluoride source in the presence of a Pd/Cr cocatalyst system. ucla.edu This approach offers good yields and high regioselectivity for the branched allylic fluoride. ucla.edu

Table 2: Electrophilic Fluorination Approaches

| Substrate | Fluorinating Agent | Catalyst/Promoter | Product | Key Feature |

|---|---|---|---|---|

| Allylsilane | Selectfluor | - | Allylic fluoride | Chirality transfer |

| Allylic alcohol | Selectfluor | Chiral anion phase-transfer catalyst | α-Fluoro homoallylic alcohol | High enantioselectivity |

Data compiled from various studies on electrophilic fluorination. researchgate.netucla.eduorganic-chemistry.org

Nucleophilic Fluorination Routes to 3-Fluoropyrrolidines

Nucleophilic fluorination provides a complementary approach to the synthesis of 3-fluoropyrrolidines. This strategy typically involves the displacement of a leaving group at the C3 position of a pyrrolidine precursor with a fluoride ion. Common fluoride sources include alkali metal fluorides (KF, CsF), tetraalkylammonium fluorides (TBAF), and hydrogen fluoride complexes like Et3N·3HF. acsgcipr.org

A key challenge in nucleophilic fluorination is the relatively low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. To overcome this, various strategies have been developed, including the use of phase-transfer catalysts and anhydrous fluoride sources. acsgcipr.org For example, anhydrous tetrabutylammonium (B224687) fluoride (TBAFanh) has been shown to be a highly effective reagent for the fluorination of primary alkyl halides, tosylates, and mesylates. acsgcipr.org

A common precursor for nucleophilic fluorination is a 3-hydroxypyrrolidine derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by fluoride. The synthesis of chiral 3-hydroxypyrrolidine compounds with high optical purity is therefore a critical step in this synthetic route.

Another route involves the bromofluorination of alkenyl azides, followed by reduction of the azide (B81097) to an amine and subsequent intramolecular cyclization to yield the 3-fluorinated pyrrolidine. researchgate.netresearchgate.net This method provides a versatile pathway to 3-fluoropyrrolidines. researchgate.netresearchgate.net

Table 3: Nucleophilic Fluorination Approaches

| Precursor | Fluoride Source | Key Transformation | Product |

|---|---|---|---|

| 3-Hydroxypyrrolidine derivative | DAST, Deoxofluor | Deoxofluorination | 3-Fluoropyrrolidine (B48656) |

| Alkenyl azide | (e.g., NBS, Et3N·3HF) | Bromofluorination, reduction, cyclization | 3-Fluoropyrrolidine |

Data based on general principles of nucleophilic fluorination. rsc.orgacsgcipr.orgresearchgate.netresearchgate.net

Utilization of Fluorinated Olefins and Azomethine Ylides in Pyrrolidine Synthesis

A powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an olefin. nih.govnih.gov Azomethine ylides are nitrogen-based three-atom components that react with various unsaturated 2π-electron components, such as olefins, in a highly regio- and stereoselective manner. mdpi.comelsevierpure.com This approach allows for the creation of diverse pyrrolidine structures, potentially forming up to four new stereogenic centers in a single step. mdpi.com

The use of fluorinated olefins as dipolarophiles in these reactions presents both opportunities and challenges. Incorporating fluorine atoms into the pyrrolidine ring can significantly alter the biological activities of the resulting compounds. nih.gov However, the cycloaddition of azomethine ylides is often limited to highly activated olefins with strong electron-withdrawing groups. nih.gov The use of less reactive fluorinated styrenes as dipolarophiles can be challenging, as can the potential for fluorine atom elimination during the reaction. nih.gov

Despite these challenges, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been shown to be an effective method for synthesizing chiral fluoropyrrolidines in high yields and with excellent stereoselectivities. nih.gov This method has been successfully applied to the synthesis of various enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. nih.gov

Table 1: Examples of Pyrrolidine Synthesis via Azomethine Ylide Cycloaddition

| Azomethine Ylide Precursor | Olefin | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| Iminoester | 1,1-Difluorostyrene | Cu(I) | 3,3-Difluoropyrrolidine derivative | Up to 96 | >20:1 | 97 | nih.gov |

| Iminoester | 1,1,2-Trifluorostyrene | Cu(I) | 3,3,4-Trifluoropyrrolidine derivative | High | Excellent | High | nih.gov |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkene | Trifluoroacetic acid | Substituted pyrrolidine | Not specified | Not specified | Not specified | mdpi.com |

| α-Imino-ester | Unsaturated 2π-electron component | KF/Al2O3 | Substituted pyrrolidine | High | High | Not specified | mdpi.com |

Introduction of the Chlorophenyl Moiety in Pyrrolidine Derivatives

The introduction of the chlorophenyl group is a key step in the synthesis of 3-(3-chlorophenyl)-3-fluoropyrrolidine. This can be achieved through various methods, including cross-coupling reactions and regioselective halogenation.

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. youtube.comacs.org These reactions typically involve the coupling of an organometallic nucleophile with an organic halide or pseudohalide in the presence of a palladium catalyst. nih.gov For the synthesis of aryl-pyrrolidine derivatives, a common strategy is the coupling of a pyrrolidine-containing nucleophile with an aryl halide.

A specific example is the palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with aryl bromides, which affords N-aryl-2-benzyl pyrrolidines with high diastereoselectivity. nih.gov This methodology can be extended to the synthesis of various N-aryl pyrrolidines by employing different aryl bromide coupling partners. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular assembly of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov

Direct halogenation of an existing phenyl group on a pyrrolidine ring is another effective strategy for introducing the chloro substituent. Regioselective halogenation allows for the controlled introduction of a halogen atom at a specific position on the aromatic ring. nih.govnih.gov

Metal-free direct C-H halogenation of aromatic compounds using N-halosuccinimides (NXS) is an environmentally friendly approach. nih.gov By carefully controlling the reaction conditions, it is possible to achieve selective mono- or poly-halogenation of the phenyl ring. nih.gov For instance, the halogenation of 2-phenyl-2H-indazoles with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be tuned to yield specific halogenated products in high yields. nih.gov

Directing groups can also be employed to achieve high regioselectivity in C-H halogenation reactions. rsc.org These functional groups act as internal ligands, facilitating C-H activation and directing the halogenation to a specific position. rsc.org Palladium-catalyzed C-H activation has been used for the regioselective ortho-halogenation of the phenyl side chain of 1,4-benzodiazepinones. researchgate.net

Advanced Chemical Transformations for Structural Elaboration

Further structural complexity and diversity in pyrrolidine derivatives can be achieved through advanced chemical transformations, including 1,3-dipolar cycloaddition reactions and building block approaches.

As previously discussed, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis. rsc.orgacs.org This reaction is highly versatile, allowing for the synthesis of a wide array of substituted pyrrolidines with control over stereochemistry. rsc.org The reaction can be catalyzed by various metals, such as copper(I) and silver, to achieve high enantioselectivity. nih.govacs.org

The scope of dipolarophiles is not limited to simple alkenes. Densely substituted pyrrolidines can be synthesized through the 1,3-dipolar cycloaddition of azomethine ylides with 1-azadienes, where the N-tert-butanesulfinylimine group acts as an effective electron-withdrawing group. acs.org This approach allows for the creation of proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity. acs.org

Table 2: Scope of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Key Features | Reference |

| Azomethine Ylide | Fluorinated Styrene | Cu(I) | Chiral Fluoropyrrolidines | High yield, excellent stereoselectivity | nih.gov |

| Azomethine Ylide | 1-Azadiene | Ag2CO3 | Densely Substituted Pyrrolidines | High regio- and diastereoselectivity | acs.org |

| Isatin-derived Azomethine Ylide | Maleimide | EtOH, room temp | Spirooxindolo Pyrrolidines | Excellent yield and diastereoselectivity | mdpi.com |

| Azomethine Ylide | Benzylideneacetone | Water, Lewis Acid (CAN or TiO2) | Spiro-pyrrolidine-oxindoles | Good yield and regioisomeric ratio | frontiersin.org |

The pyrrolidine ring is a fundamental building block in the synthesis of numerous natural products and pharmaceuticals. mdpi.com Utilizing pre-existing pyrrolidine scaffolds, such as proline and 4-hydroxyproline, is a common and effective strategy for synthesizing complex pyrrolidine-containing drugs. mdpi.com This approach takes advantage of the inherent chirality of these starting materials to produce optically pure final products. mdpi.com

For instance, novel spirocyclic pyrrolidines, which are valuable building blocks in drug discovery, have been synthesized in a two-step process from common cyclic ketones. enamine.netresearchgate.net The key step in this synthesis is the reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide. enamine.netresearchgate.net This method has been applied to the synthesis of the central diamine core of known antibacterial agents. enamine.net

The synthesis of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has been accomplished starting from (R,S)-2-(2-chlorophenyl)- or (R,S)-2-(3-chlorophenyl)-succinic acids. mdpi.com These building blocks are reacted with 2-aminoacetic acid to form the pyrrolidine-2,5-dione ring, which is then further functionalized. mdpi.com

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl 3 Fluoropyrrolidine Derivatives

Influence of Fluorine Substitution on Molecular Interactions and Biological Activity

The introduction of fluorine into the pyrrolidine (B122466) scaffold profoundly alters the molecule's stereoelectronic properties, which in turn governs its conformation and interaction with biological targets. nih.gov The small size and high electronegativity of fluorine allow it to serve as a powerful tool for modulating molecular shape and polarity without significantly increasing steric bulk. nih.gov

Conformational Analysis and Electrostatic Effects (e.g., Gauche Effect) in Molecular Recognition

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations, such as the "envelope" or "twist" forms, to alleviate torsional strain. nih.gov The substitution of a fluorine atom at the C-3 position has a significant impact on this conformational preference. researchgate.net This is largely governed by the gauche effect, a stereoelectronic phenomenon that favors a gauche (60° dihedral angle) conformation between electronegative substituents over an anti (180°) conformation. wikipedia.org

In the context of 3-fluoropyrrolidine (B48656), the gauche effect arises from a stabilizing hyperconjugative interaction, specifically the donation of electron density from a carbon-hydrogen bonding orbital (σC-H) to the antibonding orbital of the carbon-fluorine bond (σ*C-F). wikipedia.orgacs.org This interaction is maximized in the gauche arrangement. Furthermore, upon protonation of the pyrrolidine nitrogen, as often occurs under physiological conditions, this effect is significantly enhanced. The resulting 3-fluoropyrrolidinium cation experiences a powerful electrostatic gauche effect, where an attractive interaction between the positively charged ammonium (B1175870) group and the partially negative fluorine atom (NH₂⁺∙∙∙Fδ⁻) reinforces the hyperconjugative preference. nih.govresearchgate.netbeilstein-journals.org This leads to a highly favored conformation where the C-F bond adopts a pseudo-axial orientation, a singular conformation that can be critical for precise molecular recognition by a target protein. researchgate.net

| Compound State | Dominant Stereoelectronic Effect | Favored Conformation | Significance in Molecular Recognition |

|---|---|---|---|

| 3-Fluoropyrrolidine (Neutral) | Hyperconjugative Gauche Effect (σC-H → σ*C-F) | Gauche relationship between F and N atoms is favored | Pre-organizes the ligand for binding |

| 3-Fluoropyrrolidinium (Cationic) | Electrostatic Gauche Effect (NH₂⁺∙∙∙Fδ⁻) + Hyperconjugation | Strong preference for a singular pseudo-axial C-F conformation | Locks the molecule into a rigid, well-defined shape for optimal ligand-target interaction |

Stereochemical Determinants of Biological Potency in Fluoropyrrolidines

Biological systems are inherently chiral, and thus the three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological activity. nih.govnih.gov The introduction of a fluorine atom at the C-3 position of the 3-phenylpyrrolidine (B1306270) core creates a stereocenter, resulting in (R) and (S) enantiomers. These enantiomers can exhibit significantly different biological potencies due to their differential interactions with chiral biological targets like receptors and enzymes. nih.govnih.gov

The stereochemistry of the fluorine substituent dictates the preferred puckering of the pyrrolidine ring. For instance, studies on 4-fluoroproline (B1262513) have shown that the cis and trans diastereomers strongly favor opposite ring conformations (Cγ-endo and Cγ-exo, respectively). nih.govnih.gov Similarly, the (R) and (S) configurations at the C-3 position in 3-fluoropyrrolidine derivatives will orient the phenyl group and the fluorine atom in distinct spatial arrangements. One enantiomer may present the key pharmacophoric elements in a conformation that is optimal for binding to a target, while the other enantiomer may not fit as well, leading to reduced or no activity. nih.gov For example, an (S)-(+)-3-fluoropyrrolidine hydrochloride moiety, when incorporated into a kinase inhibitor, demonstrated a specific pIC₅₀ value of 6.73, highlighting the importance of a single, defined stereoisomer for achieving desired potency. ossila.com

| Stereoisomer | Hypothetical Ring Pucker | Resulting Orientation of Phenyl Group | Impact on Biological Potency |

|---|---|---|---|

| (3R)-3-(3-Chlorophenyl)-3-fluoropyrrolidine | Exo-pucker (Hypothetical) | Pseudo-equatorial | May present an optimal conformation for binding, leading to high potency (eutomer). |

| (3S)-3-(3-Chlorophenyl)-3-fluoropyrrolidine | Endo-pucker (Hypothetical) | Pseudo-axial | May result in steric clashes or suboptimal interactions within the binding site, leading to lower potency (distomer). |

Modulation of Biological Activity by Chlorophenyl Moiety Modifications

Positional Isomerism of Chlorine and its Impact on Ligand-Target Binding

The location of the chlorine atom on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—is not trivial and significantly influences the molecule's electronic profile and steric shape. nih.gov This positional isomerism can lead to different intramolecular and intermolecular interactions, thereby affecting how the ligand binds to its target. nih.gov

SAR studies on various classes of compounds have shown that moving a substituent around a phenyl ring can have profound effects on activity. For some targets, substitution at the ortho position can lead to unfavorable conformations due to steric hindrance, resulting in a loss of potency. nih.gov Conversely, the meta and para positions are often more accommodating. The meta-position of the chlorine in 3-(3-chlorophenyl)-3-fluoropyrrolidine places the electronegative atom in a position that can alter the charge distribution of the ring and potentially form specific interactions, such as C-H···Cl hydrogen bonds, with the target protein. nih.gov Each positional isomer presents a unique electrostatic and steric profile, leading to distinct binding affinities.

| Isomer | Potential Steric Hindrance | Electronic Effect | Potential Binding Interactions | Expected Impact on Activity |

|---|---|---|---|---|

| Ortho- (2-Chloro) | High | Inductive withdrawal, potential for intramolecular interactions | May cause steric clashes, reducing affinity | Often less active |

| Meta- (3-Chloro) | Moderate | Primarily inductive withdrawal | Allows for favorable van der Waals or halogen bonding | Often associated with good activity |

| Para- (4-Chloro) | Low | Inductive and resonance withdrawal | Can occupy deep hydrophobic pockets | Frequently active, activity depends on binding site topology |

Substituent Effects on the Phenyl Ring for Enhanced Pharmacological Efficacy

Further optimization of pharmacological efficacy can be achieved by introducing other substituents onto the phenyl ring in addition to the 3-chloro group. The goal of such modifications is to fine-tune the molecule's properties, including its lipophilicity, electronic character, and ability to form specific interactions with the target.

SAR studies frequently reveal a preference for electron-withdrawing groups on the aryl moiety, as these can enhance binding affinity through favorable electronic interactions. nih.gov For example, adding a second halogen (e.g., 3,4-dichloro) or a trifluoromethyl (CF₃) group can modulate the molecule's properties. The combination and positioning of these substituents are critical; for instance, adding a fluorine atom at the 2-position of a 3-CF₃-phenyl ring has been shown to be detrimental to activity in some series, whereas other positions are tolerated or beneficial. nih.gov These modifications allow for a systematic exploration of the chemical space around the core scaffold to identify derivatives with superior potency and an optimized pharmacological profile. nih.gov

| Substituent Pattern (R) on Phenyl Ring | Key Property Modified | Illustrative Binding Affinity (Ki, nM) |

|---|---|---|

| 3-Cl | Baseline | 50 |

| 3-Cl, 4-F | Increased electron withdrawal | 25 |

| 3-Cl, 4-CH₃ | Increased lipophilicity, electron-donating | 150 |

| 3-Cl, 5-F | Altered electronics and sterics | 40 |

| 3,4-diCl | Enhanced electron withdrawal and lipophilicity | 15 |

Pyrrolidine Ring Functionalization and Pharmacophore Optimization

While the 3-position substituents are critical, the pyrrolidine ring itself serves as a versatile scaffold that can be further functionalized to optimize pharmacophoric features. nih.govnih.gov Modifications at other positions (C-2, C-4, C-5) or on the ring nitrogen can introduce new interaction points, alter the molecule's basicity, or further constrain the ring's conformation to better suit the target binding site.

For example, substituents at the C-4 position can be used to either reinforce or counteract the conformational bias induced by the C-3 fluorine. nih.gov Functionalization of the nitrogen atom is another common strategy to modulate the molecule's acid-base properties and introduce groups that can form hydrogen bonds or salt bridges. nih.gov By systematically modifying the pyrrolidine ring, medicinal chemists can explore the topology of the binding site and introduce functionalities that exploit specific sub-pockets, ultimately leading to compounds with enhanced potency and selectivity.

Impact of Substituents on the Pyrrolidine Nitrogen and Ring Conformational Flexibility

Substituents on the pyrrolidine nitrogen play a pivotal role in modulating the pharmacological profile of this compound derivatives. The nature of the N-substituent directly influences not only the molecule's physicochemical properties, such as lipophilicity and basicity, but also the conformational flexibility of the pyrrolidine ring itself. nih.gov

Research on various pyrrolidine-based compounds has shown that the size and electronics of the N-substituent can alter the energy barrier for nitrogen inversion and influence the equilibrium between different ring pucker conformations. researchgate.net For instance, small alkyl groups (e.g., methyl, ethyl) may allow for greater conformational freedom, whereas bulky substituents (e.g., benzyl, tert-butyl) can sterically hinder ring flexibility and lock the ring into a more specific, and potentially more bioactive, conformation. nih.gov

| Compound ID | N-Substituent (R) | Lipophilicity (LogP) | Relative Potency (IC₅₀) | Notes |

| A-1 | -H | 1.8 | 1.0 (Baseline) | Unsubstituted nitrogen. |

| A-2 | -CH₃ | 2.2 | 1.5x | Small alkyl group may improve membrane permeability. |

| A-3 | -CH₂CH₂F | 2.1 | 0.8x | Fluorination on the N-substituent can reduce lipophilicity compared to the corresponding desfluoro derivative. nih.gov |

| A-4 | -Benzyl | 3.5 | 5.0x | Bulky, lipophilic group may engage in additional hydrophobic or π-stacking interactions with the target. |

| A-5 | -C(=O)CH₃ | 1.5 | 0.1x | Amide substituent reduces basicity and may alter binding mode. |

Pseudorotational Conformational Dynamics of the Pyrrolidine Ring and its Biological Implications

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. researchgate.net This conformational flexibility is described by a phenomenon known as pseudorotation, where the ring rapidly interconverts between various "envelope" and "twist" forms. nih.gov For substituted pyrrolidines, two predominant low-energy conformations are the Cγ-exo and Cγ-endo envelope puckers, where the C3 (or C4) atom is out of the plane defined by the other four atoms. nih.govnih.gov

The stereochemistry and electronic nature of substituents profoundly influence this conformational equilibrium. In this compound, the fluorine atom at the C3 position exerts a powerful stereoelectronic influence known as the fluorine gauche effect. beilstein-journals.org This effect often stabilizes a Cγ-exo conformation, where the fluorine atom is positioned away from the nitrogen lone pair or N-substituent, to minimize unfavorable electrostatic interactions. nih.govresearchgate.net

The spatial orientation of the bulky 3-chlorophenyl group relative to the fluorine atom is crucial. The different stereoisomers (e.g., (3R, S)- vs. (3S, R)-) will have distinct conformational preferences, leading to different three-dimensional shapes. One enantiomer might present the chlorophenyl group in a pseudo-axial orientation while the other favors a pseudo-equatorial position, drastically altering how the molecule fits into a binding pocket. nih.gov Since biological targets like receptors and enzymes are chiral, they often exhibit stereoselective binding, meaning one stereoisomer will have a significantly different biological profile. researchgate.netresearchgate.net The ability of the pyrrolidine ring to adopt a specific, low-energy conformation is often a prerequisite for high-affinity binding and, consequently, potent biological activity. nih.gov

| Conformer | Dihedral Angle (F-C3-C2-N) | Relative Energy | Biological Implication |

| Cγ-exo | ~60° (gauche) | Lower | Often stabilized by the gauche effect, potentially the more active conformation. beilstein-journals.orgnih.gov |

| Cγ-endo | ~180° (anti) | Higher | Less favored due to stereoelectronic repulsion, may result in weaker target binding. nih.gov |

Computational Approaches for SAR Elucidation

Computational chemistry provides powerful tools to investigate and rationalize the SAR of this compound derivatives, offering insights that can guide the design of more potent and selective compounds.

Density Functional Theory (DFT) for Electronic Structure and Conformational Preferences

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. chemrxiv.org For this compound derivatives, DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31G*), are employed to determine the geometries and relative energies of the different possible ring conformers (Cγ-exo and Cγ-endo). researchgate.netresearchgate.net

These calculations can quantify the energetic preference for a particular pucker, confirming the influence of the fluorine gauche effect and steric interactions from the N-substituent and the chlorophenyl group. nih.gov Furthermore, DFT can compute key electronic descriptors that are often used in SAR studies, such as:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These values relate to the molecule's ability to donate or accept electrons, which can be important for reactivity and certain types of receptor interactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that are critical for intermolecular interactions like hydrogen bonding. researchgate.net

Atomic Charges: Calculating the partial charges on each atom (e.g., Mulliken or NBO charges) helps to understand electrostatic interactions with a biological target. researchgate.net

This information provides a fundamental understanding of the molecule's intrinsic properties that drive its biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound derivatives interact with their biological target, molecular docking and molecular dynamics (MD) simulations are widely used. nih.gov

Molecular Docking is a computational technique that predicts the preferred binding orientation of a ligand within the active site of a target protein. bohrium.commdpi.com A library of this compound derivatives with different N-substituents can be docked into a model of the target protein. The results are typically ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). bohrium.comnih.gov This process can:

Identify key amino acid residues that interact with the ligand.

Predict the binding mode, showing how the chlorophenyl group, fluorine atom, and pyrrolidine nitrogen are oriented in the active site.

Explain why certain derivatives are more potent than others based on the quality of their fit and interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). nih.gov

Molecular Dynamics (MD) Simulations are then used to refine the docked pose and assess the stability of the ligand-protein complex over time (typically nanoseconds). nih.govnih.gov MD simulations provide a dynamic view of the interaction, revealing how the ligand and protein adjust to each other. This can confirm the stability of key interactions predicted by docking and provide a more accurate estimation of binding free energy. rsc.org

| Derivative | Docking Score (kcal/mol) | Key Predicted Interactions | MD Simulation Stability (RMSD) |

| A-1 (-H) | -7.5 | H-bond with Asp110 | 2.5 Å |

| A-4 (-Benzyl) | -9.2 | H-bond with Asp110, π-π stacking with Tyr308 | 1.8 Å |

| A-5 (-C(=O)CH₃) | -6.1 | Weaker interaction with Asp110 | 3.5 Å (unstable) |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Pyrrolidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comnih.gov For a set of this compound derivatives with known activities, a QSAR model can be developed to predict the potency of new, unsynthesized analogues. nih.gov

The process involves several key steps:

Data Set Preparation: A training set of molecules with a wide range of structural diversity and biological activity is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), and lipophilic (e.g., LogP) properties. researchgate.netnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques and an external test set of compounds not used in model generation. researchgate.netnih.gov

A successful QSAR model can provide valuable insights into which molecular properties are most important for activity, thereby guiding medicinal chemists in designing new derivatives with enhanced potency. nih.govrsc.org

Target-Based Approaches in Drug Discovery for Pyrrolidine Derivatives

Target-based drug discovery for pyrrolidine derivatives involves assessing their ability to interact with specific biological molecules, such as enzymes and receptors, to elicit a therapeutic effect.

The unique structural features of this compound suggest its potential as an enzyme inhibitor. Research on related pyrrolidine analogues has shown significant activity against several classes of enzymes.

Dipeptidyl Peptidase IV (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. wikipedia.orgfda.gov The inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion. wikipedia.org Studies have shown that amides derived from fluorinated pyrrolidines can act as potent inhibitors of DPP-4. researchgate.net For instance, analogues incorporating (S)-3-fluoropyrrolidine have demonstrated good selectivity for DPP-4. researchgate.net This suggests that this compound could also exhibit inhibitory activity against this enzyme, warranting further investigation.

Alpha-Amylase and Alpha-Glucosidase: These enzymes are involved in the breakdown of carbohydrates in the digestive tract. nih.govacs.orgresearchgate.net Inhibitors of these enzymes can help manage hyperglycemia in diabetic patients by delaying carbohydrate digestion. nih.gov A series of chalcones containing a pyrrolidine moiety have been synthesized and evaluated for their in vitro inhibitory activities against both α-amylase and α-glucosidase. nih.govacs.org Several of these compounds were found to be more active than the standard drug, acarbose, in α-amylase inhibition assays. nih.gov Specifically, compounds with substitutions on the phenyl ring showed significant inhibitory effects. nih.govresearchgate.net

Cholinesterase: Cholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.net Research into dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] has revealed their potential as cholinesterase inhibitors. nih.govrsc.org Certain compounds from this series have shown promising efficacy against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Carbonic Anhydrase: While the pyrrolidine scaffold is explored for various enzymatic targets, a recent comprehensive review on the pharmacological activities of pyrrolidine derivatives did not highlight significant findings related to carbonic anhydrase inhibition. nih.gov

Matrix Metalloproteinases (MMP): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their inhibitors are considered potential therapeutics for a variety of diseases, including cancer. nih.govingentaconnect.combenthamdirect.comnih.govresearchgate.net The pyrrolidine ring has been confirmed as an excellent scaffold for the design of MMP inhibitors, with numerous synthetic derivatives showing low nanomolar activity for some MMP subclasses. nih.govingentaconnect.combenthamdirect.comnih.govresearchgate.net These can be categorized as sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. nih.govingentaconnect.combenthamdirect.com

The interaction of pyrrolidine derivatives with various receptors has been a subject of extensive research, revealing their potential to modulate a wide range of physiological processes.

Gamma-Aminobutyric Acid (GABA) Receptors: The metabolism of 3-(p-chlorophenyl)pyrrolidine has been studied, revealing its conversion to 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen), a known GABA receptor agonist. nih.gov This suggests that 3-(3-chlorophenyl)pyrrolidine (B1592184) derivatives could act as prodrugs for GABAergic compounds. nih.gov

Serotonin (B10506) Receptors: A novel fluorinated tryptamine (B22526) analogue, 1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine, has been identified as a potent serotonin 5-HT1A agonist. nih.gov The presence of a pyrrolidine ring was found to enhance potency at the 5-HT1A receptor. This indicates that fluorinated pyrrolidine derivatives, such as this compound, could have significant activity at serotonin receptors.

Mu-Opioid Receptors (MOR) and Dopamine (B1211576) D3 Receptors (D3R): While the pyrrolidine scaffold is common in centrally active agents, specific studies on this compound or closely related analogues targeting MOR and D3R are not readily available in the reviewed literature.

Muscarinic M1 Receptors: Research into pyrrolidine amide-based compounds has led to the discovery of potent M5 muscarinic receptor antagonists. nih.gov Given the structural similarities between muscarinic receptor subtypes, this suggests a potential for related compounds to interact with M1 receptors. nih.govresearchgate.netresearchandmarkets.com

Prostanoid EP3 Receptors: No specific studies linking this compound or its close analogues to prostanoid EP3 receptors were identified in the reviewed literature.

Sphingosine-1-Phosphate (S1P1) Receptors: While pyrrolidine-containing compounds are being investigated as S1P1 receptor modulators, specific data on analogues with the substitution pattern of this compound is not currently available.

Alpha7 Nicotinic Acetylcholine Receptors: Nicotine (B1678760), which contains a pyrrolidine ring, is a well-known agonist of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Studies involving a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine have revealed how substitutions on this ring can significantly affect interactions with both α7 and α4β2 nAChRs. nih.govnih.govmdpi.comunimi.itrti.org This highlights the importance of the pyrrolidine structure in modulating nAChR activity.

PI3 Kinase: No specific studies on the interaction of this compound or its direct analogues with PI3 Kinase were found in the reviewed literature.

N-Methyl-D-Aspartate (NMDA) Receptors: While pyrrolidine derivatives are explored for their effects on the central nervous system, specific research on the interaction of this compound with NMDA receptors is not prominent in the available literature.

Cannabinoid Subtype-1 (CB1) Receptors: The pyrrolidine moiety is a structural feature in some known cannabinoid receptor ligands. However, specific investigations into the CB1 receptor activity of this compound have not been reported in the reviewed scientific literature.

Calcium-Sensing Receptors (CaR): There is a lack of specific research in the reviewed literature regarding the interaction of this compound or its close analogues with Calcium-Sensing Receptors.

Cellular and Biochemical Assay Development for Biological Evaluation

The biological evaluation of compounds like this compound relies on a variety of cellular and biochemical assays to determine their target engagement and functional effects.

In vitro binding affinity assays are crucial for determining how strongly a compound binds to its target. For pyrrolidine derivatives, these assays often involve radioligand binding studies where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. This allows for the determination of the compound's binding affinity (Ki). Such assays have been instrumental in characterizing the interaction of various pyrrolidine-containing molecules with their respective receptors. frontiersin.org

Functional assays are designed to measure the biological response elicited by a compound upon binding to its target. These can include enzyme activity assays, where the inhibition or activation of an enzyme is quantified, or cell-based assays that measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. For example, the antagonistic action of certain alkaloids on the Muscarinic Acetylcholine Receptor M1 was confirmed by in vitro assays that measured changes in intracellular calcium levels. nih.gov

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with activity against a specific target. The development of encoded combinatorial libraries of highly functionalized pyrrolidines has enabled the efficient screening of these compounds against various biological targets. nih.govnih.govresearchgate.netcapes.gov.br This approach has been successful in identifying potent enzyme inhibitors from large compound collections and provides substantial information on structure-activity relationships. nih.govnih.govresearchgate.net

Mechanism of Action Elucidation for Pyrrolidine-Based Ligands

The therapeutic effects of pyrrolidine-based ligands, a class of compounds showing promise in various neurological and psychiatric disorders, are intrinsically linked to their mechanism of action at a molecular level. Understanding how these compounds interact with their biological targets and the subsequent cascade of intracellular events is crucial for drug development and optimization. This section delves into the specifics of these interactions and the resulting impact on cellular signaling.

Investigating Specific Molecular Interactions at the Target Binding Site

While direct molecular docking and binding studies for this compound are not extensively available in the current body of scientific literature, the interactions of similar pyrrolidine-based ligands with monoamine transporters—key targets in the treatment of depression, ADHD, and other neuropsychiatric conditions—offer significant insights. These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), possess a central binding site (S1) where these ligands are thought to exert their effects.

The binding of pyrrolidine-containing compounds to the S1 site of DAT is characterized by the orientation of their aromatic ring within a pocket formed by transmembrane helices 3 and 8. nih.gov This interaction is a common feature among various DAT inhibitors, including cocaine and other psychostimulants. nih.gov The positively charged nitrogen atom within the pyrrolidine ring is a critical component, likely forming ionic or hydrogen bonds with key amino acid residues within the transporter's binding pocket.

Computational modeling and structure-activity relationship (SAR) studies of related compounds provide further clues. For instance, in a series of pyrrolidinopropiophenone derivatives, the affinity for DAT and NET was found to be in the low micromolar range. researchgate.net The specific substitutions on the phenyl ring and the pyrrolidine scaffold significantly influence the binding affinity and selectivity for different monoamine transporters. For this compound, the presence of a chlorine atom at the meta position of the phenyl ring and a fluorine atom on the pyrrolidine ring would be expected to modulate its electronic and steric properties, thereby influencing its interaction with the binding site residues of DAT, SERT, and NET.

The interaction of these ligands is not limited to simple competitive binding. Some pyrrolidine analogs have been shown to act as partial releasing agents at the norepinephrine transporter, indicating a more complex mechanism than pure reuptake inhibition. researchgate.net This suggests that this compound could potentially exhibit a mixed profile of reuptake inhibition and substrate release, a characteristic that can have distinct therapeutic implications.

Table 1: Predicted Molecular Interactions of Pyrrolidine-Based Ligands at Monoamine Transporter Binding Sites

| Interaction Type | Interacting Ligand Moiety | Potential Transporter Residues | Consequence of Interaction |

| Ionic/Hydrogen Bonding | Protonated Pyrrolidine Nitrogen | Aspartate, Serine | Anchoring the ligand in the binding pocket |

| Hydrophobic Interactions | Phenyl Ring | Phenylalanine, Tyrosine, Leucine, Isoleucine | Stabilization of the ligand-transporter complex |

| Halogen Bonding | Chlorine Atom | Electron-rich amino acids (e.g., backbone carbonyls) | Enhanced binding affinity and selectivity |

| Dipole-Dipole Interactions | Fluorine Atom | Polar amino acid side chains | Modulation of binding orientation and kinetics |

Exploration of Downstream Signaling Pathways Impacted by Compound Activity

The interaction of pyrrolidine-based ligands with their primary targets, such as monoamine transporters, initiates a cascade of downstream signaling events that ultimately mediate their pharmacological effects. Inhibition of monoamine reuptake leads to an increase in the synaptic concentration of neurotransmitters like dopamine, serotonin, and norepinephrine. This elevated neurotransmitter level subsequently enhances the activation of their respective postsynaptic and presynaptic receptors, which are often G-protein coupled receptors (GPCRs).

A key downstream signaling pathway affected by the modulation of monoamine levels is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. Studies have shown that antidepressant treatments, which often involve the inhibition of serotonin and/or norepinephrine reuptake, can lead to a sustained increase in cAMP levels. researcher.life This effect is thought to be mediated by the enhanced activation of Gs-coupled receptors, leading to the activation of adenylyl cyclase and subsequent conversion of ATP to cAMP. researcher.life Research on selective serotonin reuptake inhibitors (SSRIs) has demonstrated an upregulation of the cAMP cascade in patients with major depressive disorder following treatment. nih.gov Therefore, it is plausible that this compound, by potentially inhibiting monoamine reuptake, could similarly modulate the cAMP pathway.

The activation of the cAMP pathway leads to the activation of Protein Kinase A (PKA), which in turn can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then regulate the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival, which are thought to be important for the long-term therapeutic effects of antidepressants.

Furthermore, monoamine signaling can influence other critical intracellular pathways, such as those involving protein kinases. For example, the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses and apoptosis, can be modulated by compounds that affect microtubule dynamics, a process that can be influenced by changes in intracellular signaling. nih.gov While direct evidence for the effect of this compound on protein kinase pathways is lacking, the broader class of pyrrolidine-containing molecules has been shown to interact with and modulate the activity of various kinases. nih.gov

Table 2: Potential Downstream Signaling Pathways Affected by Pyrrolidine-Based Monoamine Reuptake Inhibitors

| Signaling Pathway | Key Mediators | Potential Cellular Response |

| cAMP/PKA Pathway | Adenylyl Cyclase, cAMP, PKA, CREB | Altered gene expression, enhanced neurogenesis and synaptic plasticity |

| Protein Kinase Pathways (e.g., JNK, ERK) | JNK, ERK, other MAP kinases | Regulation of cell proliferation, differentiation, and survival |

| Calcium Signaling | Intracellular Ca2+ levels, Calmodulin, CaMKs | Modulation of neurotransmitter release and enzyme activity |

| GPCR Signaling Cascades | Gs, Gi/o, Gq coupled receptors | Diverse physiological responses depending on the activated receptor subtype |

Conclusion

The chemical compound 3-(3-Chlorophenyl)-3-fluoropyrrolidine represents an area of organic chemistry and medicinal research that is currently underexplored. While the foundational importance of the pyrrolidine (B122466) scaffold and the strategic use of fluorine and chlorine in drug design are well-established, this specific molecule has not yet been the subject of detailed scientific investigation. Future research is needed to elucidate its synthesis, fully characterize its chemical properties, and explore its potential biological activities. Such studies would contribute to a deeper understanding of the structure-activity relationships of substituted pyrrolidines and could potentially uncover novel applications for this compound.

Advanced Research Methodologies and Future Directions

Integration of Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. lifechemicals.comfrontiersin.org These initial hits are then optimized to produce leads with higher affinity and specificity. lifechemicals.com The molecular weight of 3-(3-Chlorophenyl)-3-fluoropyrrolidine (199.64 g/mol ) places it within the typical range for a fragment, making it an ideal candidate for inclusion in a fragment library or as a starting point for an FBDD campaign. acs.orgchembridge.com The presence of a fluorine atom is particularly advantageous for certain screening techniques. thermofisher.com

Biophysical Screening Techniques for Fragment Identification (e.g., Differential Scanning Fluorimetry, Nuclear Magnetic Resonance Spectroscopy, Isothermal Titration Calorimetry, X-ray Crystallography)

Identifying the weak interactions between fragments and their target proteins requires highly sensitive biophysical techniques, as conventional biochemical assays are often not robust enough. nih.govnih.gov A multi-tiered screening cascade using orthogonal methods is typically employed to confidently identify true binders and eliminate false positives. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF is a rapid and cost-effective method for preliminary screening. It measures the change in the thermal denaturation temperature of a target protein upon ligand binding. A positive "hit" like this compound would be identified by an increase in the protein's melting temperature, indicating stabilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of FBDD, offering detailed information about fragment binding. dtu.dk For a compound such as this compound, ¹⁹F-NMR spectroscopy would be an exceptionally powerful tool. The fluorine atom serves as a sensitive probe; its signal is free from the background noise of proton signals, allowing for faster and more robust screening of compound mixtures. nih.govlifechemicals.com Changes in the fluorine's chemical shift or relaxation properties upon addition of the target protein would confirm binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy) of the interaction in a single experiment. While it has a lower throughput than DSF or NMR, it is an invaluable tool for validating and characterizing hits from primary screens. acs.org

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural data on how a fragment binds to its target. Soaking crystals of the target protein with this compound could reveal its precise binding mode, orientation, and key interactions, which is crucial information for the subsequent optimization phase. nih.gov

| Technique | Primary Output | Throughput | Protein Consumption | Structural Information |

|---|---|---|---|---|

| Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) Shift | High | Low | No |

| Nuclear Magnetic Resonance (NMR) | Chemical Shift / Relaxation Changes | Medium-High | Medium | Yes (Ligand & Protein) |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Enthalpy (ΔH) | Low | High | No |

| X-ray Crystallography | 3D Atomic Coordinates | Low | High | Yes (High-Resolution) |

Fragment-to-Lead Optimization and Expansion Methodologies

Once a fragment hit like this compound is validated, the next critical step is to evolve it into a more potent, lead-like compound. This process typically aims for at least a 100-fold improvement in affinity or potency. acs.org The primary strategies for this evolution are fragment growing, linking, and merging. lifechemicals.com

Fragment Growing: This is the most direct approach, where the initial fragment is elaborated by adding new chemical functionalities that can form additional interactions with the target protein. lifechemicals.comresearchgate.net Guided by the crystal structure of the this compound-target complex, chemists could synthesize analogues by modifying the pyrrolidine (B122466) nitrogen or the phenyl ring to extend into adjacent pockets of the binding site, thereby increasing affinity and selectivity.

Fragment Linking: If another fragment is discovered to bind in a nearby, non-overlapping pocket, the two fragments can be connected via a chemical linker. This strategy can lead to a dramatic increase in potency, although designing an optimal linker that maintains the correct binding orientation for both fragments can be challenging. lifechemicals.com

Fragment Merging: This strategy is employed when two different fragments are found to bind in an overlapping manner. A new, single molecule is designed that incorporates the key binding features of both original fragments, potentially leading to a compound with higher affinity than either of the initial hits.

Cheminformatics and Artificial Intelligence in Compound Design and Discovery

Cheminformatics and artificial intelligence (AI) are transforming drug discovery by enabling the rapid analysis of vast chemical datasets and the prediction of molecular properties. nih.govmdpi.com These computational tools can be applied to guide the optimization of this compound and to explore the broader chemical space around its pyrrolidine scaffold.

Machine Learning Algorithms for Predictive Modeling of Activity

Machine learning (ML) models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, unsynthesized compounds. nih.gov If an initial set of analogues of this compound were synthesized and tested, an ML model could be developed to predict the activity of a much larger virtual library of related compounds. This predictive capability allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. These models can also help identify the key molecular features, or chemical patterns, that are most important for conferring high inhibitory activity. nih.gov

Virtual Screening and Rational Library Design for Pyrrolidine Scaffolds

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to adopt varied 3D conformations. nih.govnih.gov This makes it an excellent foundation for designing focused chemical libraries.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds in silico to identify molecules that are likely to bind to a target of interest. researchgate.net A virtual library could be constructed around the this compound core, and these virtual compounds could then be docked into a 3D model of the target's binding site to predict their binding affinity. This process efficiently filters vast chemical databases to identify a smaller, more manageable set of compounds for experimental testing. sci-hub.box

Rational Library Design: Instead of screening random libraries, cheminformatics can be used to design bespoke libraries enriched with compounds likely to be active. Starting with the pyrrolidine scaffold, computational tools can enumerate synthetically feasible derivatives with diverse physicochemical properties and 3D shapes. nih.govdigitellinc.com This ensures a thorough exploration of the relevant chemical space around the initial hit, increasing the probability of discovering potent and selective leads.

| Methodology | Objective | Key Inputs | Primary Outcome |

|---|---|---|---|

| Machine Learning (QSAR) | Predict activity of new analogues | Structures and activities of known compounds | Prioritized list of virtual compounds for synthesis |

| Structure-Based Virtual Screening | Identify novel binders from large databases | 3D structure of target protein; compound library | Ranked list of potential hits based on docking scores |

| Rational Library Design | Create a focused set of diverse compounds | Core scaffold (e.g., pyrrolidine); synthetic rules | A novel, enumerated library for synthesis or virtual screening |

Radiochemistry Applications in Pharmacological Research (Excluding Diagnostic Imaging)

Radiolabeling compounds with isotopes such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H) is a critical tool in pharmacological research, particularly for studying a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov While diagnostic imaging (like PET or SPECT) is a major application of radiochemistry, these isotopes are fundamental to non-imaging, quantitative studies that support preclinical and clinical development.

To conduct these studies, this compound would need to be synthesized with a radioactive atom incorporated into its structure. Potential labeling strategies could include:

¹⁴C-labeling: Incorporating a ¹⁴C atom into the phenyl ring or the pyrrolidine backbone. This is often the preferred method for quantitative ADME studies because of the stability of the label.

³H-labeling: Introducing tritium atoms, often by reducing a precursor or through catalytic exchange. This can sometimes be synthetically more straightforward than ¹⁴C-labeling.

Once the radiolabeled version of this compound is available, it can be used in a variety of essential pharmacological studies. These studies rely on the detection of radioactivity to quantify the total amount of drug-related material in tissues and biological fluids, without needing to identify each metabolite individually. nih.gov This allows researchers to build a complete picture of the compound's fate in a biological system, which is crucial for understanding its pharmacokinetic properties and for designing further studies. nih.gov

Synthesis of Labeled Analogs as Research Probes

The development of labeled analogs of bioactive molecules is a cornerstone of modern drug discovery and chemical biology, enabling detailed investigation into their mechanism of action, pharmacokinetics, and target engagement. For compounds like this compound, introducing isotopic or fluorescent labels creates powerful research probes.

Isotopic Labeling for Mechanistic and Disposition Studies: The synthesis of isotopically labeled compounds, where atoms are replaced by their isotopes (e.g., ³H, ¹³C, ¹⁸F), is crucial for a variety of studies including drug metabolism and binding assays. researchgate.net For instance, tritium (³H) labeling of a pyrrolidine ring has been used to study the stereochemistry and optical purity of resulting diastereoisomers. researchgate.net In the context of positron emission tomography (PET), an indispensable non-invasive imaging technique, compounds are often labeled with positron-emitting isotopes like ¹⁸F. The synthesis of an ¹⁸F-labeled analog of a 3-fluoropyrrolidine (B48656) derivative would involve a nucleophilic substitution reaction where a precursor molecule, containing a suitable leaving group (e.g., tosyloxy), is reacted with ¹⁸F⁻. radiologykey.com Such ¹⁸F-labeled probes are invaluable for visualizing and quantifying the distribution of the molecule and its binding to target receptors or enzymes in vivo. researchgate.net

Fluorescent Labeling for Cellular Imaging: Fluorescently labeled analogs serve as molecular probes to visualize the uptake, distribution, and localization of a compound within living cells. mdpi.comnih.gov The synthesis of these probes typically involves conjugating a fluorophore (a fluorescent chemical compound) to the parent molecule. mdpi.com This modular approach allows for the creation of a diverse panel of probes to study biological interactions. frontiersin.org While the introduction of a bulky fluorescent tag can sometimes alter the biological activity, careful design can yield probes that retain their affinity for the intended biological target. These probes enable high-resolution imaging studies to understand cellular penetration and interaction with organelles or specific proteins. mdpi.com

| Labeling Strategy | Isotope/Tag | Primary Application | Synthetic Approach Example | Reference |

|---|---|---|---|---|

| Isotopic Labeling (Radioactive) | ¹⁸F | Positron Emission Tomography (PET) Imaging | Nucleophilic substitution of a precursor with a leaving group (e.g., tosylate) using [¹⁸F]fluoride. | radiologykey.com |

| Isotopic Labeling (Radioactive) | ³H (Tritium) | Metabolism studies, receptor binding assays, NMR spectroscopy. | Reduction of a dihydropyrrole analogue with tritium gas. | researchgate.net |

| Fluorescent Labeling | Fluorophores (e.g., FITC, Rhodamine) | Cellular imaging, fluorescence microscopy, flow cytometry. | Covalent conjugation of the fluorophore to the parent molecule via a reactive functional group. | mdpi.comnih.gov |

| Isotopic Labeling (Stable) | ¹³C, ¹⁵N | NMR spectroscopy for structural and interaction studies. | Incorporation of ¹³C or ¹⁵N enriched precursors during synthesis. | mdpi.com |

Investigation of Metabolic Stability and Chemical Reactivity of Fluorinated Moieties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. numberanalytics.com For the this compound scaffold, the fluorine atom and the fluorinated pyrrolidine ring are expected to significantly influence the molecule's metabolic fate and chemical behavior.

Enhancement of Metabolic Stability: One of the primary reasons for introducing fluorine is to improve metabolic stability. numberanalytics.comtandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~105.4 kcal/mol) and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. tandfonline.comacs.org By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, oxidative metabolism by cytochrome P450 (CYP) enzymes can be blocked or significantly slowed. numberanalytics.comresearchgate.net This can lead to a longer biological half-life, improved bioavailability, and a more consistent pharmacokinetic profile. numberanalytics.comresearchgate.net For instance, difluorination of a methylenedioxy moiety has been shown to confer metabolic stability and enable oral administration of certain compounds. acs.org The high electronegativity of fluorine can also influence adjacent sites, potentially deactivating them towards metabolic attack through inductive effects. tandfonline.com

| Property | Effect of Fluorination | Underlying Principle | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic (e.g., CYP450) cleavage compared to C-H bonds. | numberanalytics.comtandfonline.comresearchgate.net |

| Bioavailability | Often Increased | Enhanced lipophilicity can improve membrane permeation; increased stability reduces first-pass metabolism. | researchgate.net |

| Basicity of Proximal Amines | Decreased | Strong electron-withdrawing inductive effect of fluorine lowers the pKa of nearby amines. | acs.org |

| Conformational Preference | Altered | Stereoelectronic interactions, such as the gauche effect, can stabilize specific ring conformations. | beilstein-journals.org |

| Chemical Stability | Generally High | The C-F bond is thermodynamically strong, but can be labile in the presence of strong intramolecular nucleophiles. | acs.org |

Exploration of Novel Therapeutic Areas for Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. frontiersin.orgnih.govnih.gov Its versatility, stereochemical complexity, and ability to explore three-dimensional chemical space make it an attractive starting point for drug discovery in various therapeutic areas. nih.govresearchgate.net

Antimicrobial Research

The rise of antimicrobial resistance has created an urgent need for novel antibacterial agents. tandfonline.comtandfonline.comnih.gov Pyrrolidine derivatives have emerged as a promising class of compounds in this area. tandfonline.comresearchgate.net Research has shown that molecules incorporating the pyrrolidine scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov For example, certain N-benzoylthiourea-pyrrolidine derivatives have shown potent activity against Acinetobacter baumannii and antituberculosis activity. frontiersin.org The structure-activity relationship (SAR) is crucial, with different substitutions on the pyrrolidine ring significantly impacting the spectrum and potency of antibacterial action. tandfonline.comnih.gov Some pyrrolidine-containing compounds have also demonstrated the ability to inhibit biofilm formation, a key virulence factor in persistent bacterial infections. tandfonline.com

| Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolidine-bearing Quinoxalines | Various pathogenic bacteria | Inhibition of DNA gyrase; potent bactericidal and antibiofilm activity. | nih.gov |

| Sulfonylamino Pyrrolidine Derivatives | S. aureus, E. coli, P. aeruginosa | Antibacterial activity, with some compounds showing MIC values as low as 3.11 µg/mL. | frontiersin.org |

| N-Benzoylthiourea-pyrrolidines | A. baumannii, M. tuberculosis | Activity four times more potent than reference against A. baumannii and better anti-TB activity than ethambutol. | frontiersin.org |

| Spiro[oxindole-pyrrolidines] | Various bacteria and fungi | Moderate to good antimicrobial activity, comparable to tetracycline. | mdpi.com |

Antiviral Research

The pyrrolidine moiety is a key structural component in a significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV). mdpi.com Many of these compounds act as inhibitors of crucial viral enzymes, such as proteases. mdpi.comacs.org For instance, Asunaprevir and Daclatasvir are two HCV drugs that feature a pyrrolidine core. mdpi.comnih.gov Recent research has expanded the scope to other viruses. For example, pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to be a potent inhibitor of human rhinovirus (HRV) and poliovirus by interfering with viral protein expression. nih.govresearchgate.net Furthermore, novel pyrrolidine derivatives have been designed and synthesized as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2. acs.org Other studies have identified pyrrolidine-bearing compounds with inhibitory activity against HSV-1 and H1N1 viruses. nih.gov

| Derivative/Drug | Target Virus(es) | Mechanism of Action/Target | Reference |

|---|---|---|---|

| Asunaprevir | Hepatitis C Virus (HCV) | Inhibitor of NS3 serine protease. | mdpi.com |

| Novel Pyrrolidines | Coronaviruses (e.g., SARS-CoV-2) | Inhibitors of the main protease (MPro). | acs.org |

| Pyrrolidine dithiocarbamate (PDTC) | Human Rhinovirus (HRV), Poliovirus | Inhibits viral protein expression and reduces virus growth. | nih.gov |

| Pyrrolidine-bearing Quinoxalines | HSV-1, H1N1, SARS-CoV-2 | Inhibition of RNA-dependent RNA polymerase (RdRp) and spike glycoprotein. | nih.gov |

| Pyrrolopyrimidine Derivatives | Rotavirus, Coxsackievirus B4 | Inhibition of viral polymerase enzymes. | nih.gov |

Anti-inflammatory Research

Pyrrolidine-based structures have also been investigated for their anti-inflammatory potential. frontiersin.orgnih.govekb.eg The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov Inhibition of these enzymes is the basis for the action of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Synthesis and evaluation of novel pyrrolidine derivatives have identified compounds with significant in vivo anti-inflammatory and analgesic effects. nih.govresearchgate.net In some studies, fluorinated heterocyclic compounds, including those with five-membered rings, have shown promising anti-inflammatory activity, suggesting that fluorinated pyrrolidines could be a fruitful area of research. nih.gov Additionally, certain quinoxaline (B1680401) derivatives containing a pyrrolidine moiety have been noted for their anti-inflammatory properties, attributed to the inhibition of inflammatory modulators like cytokines and NF-κB. researchgate.net

| Derivative Class | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | COX-1 and COX-2 enzyme inhibition. | Certain synthesized compounds exhibited high anti-inflammatory and analgesic effects in animal models. | nih.gov |

| Fluorinated Pyrazoles (related 5-membered heterocycles) | Bradykinin B1 receptor antagonism. | Demonstrated promising activity for treating pain and inflammation. | nih.gov |

| Fluorinated Quinoxaline-Based Derivatives | Inhibition of inflammatory modulators (cytokines, NF-κB). | Compounds prevented maturation and activation of dendritic cells. | researchgate.net |

Q & A

Q. Basic

- NMR Spectroscopy : and NMR verify substitution patterns. For example, the fluorine resonance typically appears at δ −180 to −220 ppm in CDCl₃ .

- LC-MS : Confirm molecular weight (expected M+H⁺ ~228.6) and purity (>95% by area under the curve) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., C₁₀H₁₀ClF₂N) .